(R,S)-ANATABINE

描述

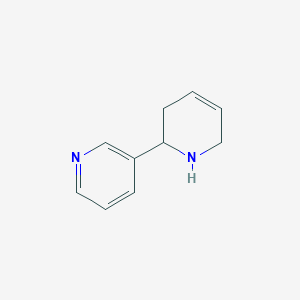

1,2,3,6-Tetrahydro-2,3'-bipyridine is a natural product found in Nicotiana tabacum and Nicotiana with data available.

作用机制

Target of Action

These targets play crucial roles in various physiological processes, including signal transduction, metabolic pathways, and cellular functions .

Mode of Action

The mode of action of (R,S)-Anatabine involves its interaction with its targets, leading to changes in cellular processes. This interaction can result in the activation or inhibition of the target, leading to a cascade of biochemical reactions that ultimately influence the physiological state of the organism .

Biochemical Pathways

This compound may affect several biochemical pathways. The exact pathways and their downstream effects are dependent on the specific targets of the compound. These pathways can include signal transduction pathways, metabolic pathways, and other cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its mode of action and the specific biochemical pathways it affects. These effects can include changes in cellular signaling, alterations in metabolic processes, and modifications to cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the physiological state of the organism, the presence of other compounds, and external factors such as temperature and pH .

生化分析

Biochemical Properties

(R,S)-Anatabine exhibits strong coordination ability and reductivity due to its heterocyclic structure . It can participate in metal-catalyzed reactions and epoxidation of olefins

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated to ameliorate intestinal inflammation and reduce the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis . It also influences cell function by activating the NRF2 (nuclear factor-erythroid factor 2-related factor 2) translocation and MAPK signaling .

Molecular Mechanism

It has been shown to activate the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress . This activation results in the translocation of NRF2 and the activation of MAPK signaling

Dosage Effects in Animal Models

In animal models, this compound has been shown to ameliorate chronic inflammatory conditions

生物活性

Anatabine, a minor alkaloid primarily found in tobacco and eggplant, has garnered attention for its potential therapeutic properties, particularly in the context of inflammation and neuroprotection. This article synthesizes recent research findings on the biological activity of (R,S)-anatabine, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Anatabine exhibits several biological activities that contribute to its therapeutic potential:

- Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Activation : Anatabine has been identified as an NRF2 activator, which plays a crucial role in cellular defense against oxidative stress. It promotes the translocation of NRF2 to the nucleus, leading to the expression of antioxidant genes and modulation of inflammatory responses .

- Inhibition of NF-κB and STAT3 : Anatabine inhibits the activation of transcription factors NF-κB and STAT3, both of which are pivotal in inflammatory pathways. This inhibition results in decreased levels of pro-inflammatory cytokines such as TNFα and IL-6 while enhancing anti-inflammatory cytokines like IL-10 .

- Impact on Tau Phosphorylation : In models of traumatic brain injury (TBI), anatabine has been shown to reduce tau phosphorylation, a key factor in neurodegenerative diseases such as Alzheimer's disease. This effect is attributed to its action on multiple signaling pathways involved in neuroinflammation .

1. Anti-Inflammatory Effects

Anatabine has demonstrated significant anti-inflammatory effects in various preclinical models:

- Chronic Inflammatory Conditions : Studies have shown that anatabine can ameliorate symptoms in chronic inflammatory diseases like Alzheimer’s disease and multiple sclerosis. In mouse models, it has been effective in reducing intestinal inflammation associated with colitis .

- Joint Pain Relief : An open-label case series indicated that anatabine supplementation led to substantial improvements in musculoskeletal pain across multiple joints. The most frequently reported benefits were observed within four weeks of starting supplementation .

2. Neuroprotective Effects

Research indicates that anatabine may offer neuroprotective benefits:

- Traumatic Brain Injury (TBI) : A study involving hTau mice demonstrated that delayed treatment with anatabine improved cognitive functions and reduced astrogliosis when administered three months post-injury. This suggests its potential utility in treating TBI patients who often experience delays in seeking medical intervention .

Case Study 1: Joint Pain Relief

A cohort study involving 232 individuals reported significant improvements in joint pain after anatabine supplementation. The most affected joints included:

| Joint Type | Number of Individuals | Percentage (%) |

|---|---|---|

| Knee | 107 | 46 |

| Wrists/Hands/Fingers | 93 | 40 |

| Shoulder | 79 | 34 |

| Back | 76 | 33 |

The average time to experience relief varied widely but was predominantly noted within four weeks .

Case Study 2: Cognitive Improvement Post-TBI

In a preclinical study on repetitive mild TBI (r-mTBI), anatabine was administered three months after the last injury. Results showed a reduction in tau phosphorylation and improved cognitive performance specifically in mice subjected to more frequent injuries (24 hits over 90 days). This highlights the importance of timing in therapeutic interventions for brain injuries .

科学研究应用

Anti-Inflammatory Properties

Anatabine has been extensively studied for its anti-inflammatory effects, particularly in models of chronic inflammation and autoimmune diseases.

1.1. Intestinal Inflammation

A study demonstrated that anatabine significantly ameliorates intestinal inflammation in a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS). The administration of anatabine resulted in a marked reduction in pro-inflammatory cytokines such as IL-6, TNFα, and IL-1α, while enhancing the expression of the anti-inflammatory cytokine IL-10. This suggests that anatabine could be a promising candidate for treating inflammatory bowel diseases (IBD) .

1.2. Traumatic Brain Injury (TBI)

In a preclinical study involving mice with repetitive mild traumatic brain injury (r-mTBI), delayed treatment with anatabine improved cognitive functions and reduced neuroinflammation. Specifically, it mitigated astrogliosis and decreased tau protein phosphorylation, indicating its potential role in managing TBI outcomes .

1.3. Autoimmune Conditions

Anatabine has shown efficacy in reducing the incidence and severity of autoimmune thyroiditis in experimental models. Mice treated with anatabine exhibited a lower rate of thyroid infiltrates compared to controls, suggesting its potential utility in autoimmune disorders .

Mechanistic Insights

The mechanisms by which anatabine exerts its effects involve modulation of key signaling pathways related to inflammation.

2.1. NRF2 Activation

Recent studies have identified anatabine as an activator of the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Anatabine treatment leads to NRF2 translocation into the nucleus and activation of downstream protective genes, indicating its potential application in diseases characterized by oxidative stress .

2.2. Inhibition of NF-κB and STAT3

Anatabine has been shown to inhibit the activation of NF-κB and STAT3 transcription factors involved in inflammatory responses. This inhibition contributes to the reduction of pro-inflammatory cytokines and supports its use in various inflammatory conditions .

Clinical Relevance

Anatabine's therapeutic applications extend beyond preclinical models, with some evidence supporting its use in human health contexts.

3.1. Dietary Supplementation

Anatabine was marketed as a dietary supplement aimed at reducing inflammation and improving joint pain disorders during its commercial availability from 2011 to 2014. Reports indicated subjective improvements in chronic pain conditions among users .

3.2. Dermatological Applications

A case series suggested that topical formulations containing anatabine could improve skin conditions such as rosacea, highlighting its potential for dermatological use .

Comparative Efficacy Studies

Table 1 summarizes the comparative efficacy of anatabine against other compounds targeting similar pathways:

| Compound | Target Receptor | Efficacy (EC50) | Application Area |

|---|---|---|---|

| Anatabine | α7 nAChR | 78 µM | Inflammation, Autoimmunity |

| R-Isoanatabine | α4β2 nAChR | 52 µM | Neuroprotection |

| S-Isoanatabine | α4β2 nAChR | 70 µM | Neuroprotection |

| Nicotine | α4β2 nAChR | 65 µM | Addiction, Neuroprotection |

属性

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPBXUYQGUQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294036, DTXSID90862230 | |

| Record name | D,L-Anatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743-90-0 | |

| Record name | D,L-Anatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of D,L-Anatabine in the context of cigar fermentation?

A1: Research indicates that D,L-Anatabine, a nicotine degradation product, plays a role in determining the sensory quality of fermented cigar filler leaves. A study using a novel microbial fermentation medium produced by the fungus Tremella aurantialba SCT-F3 found a significant positive correlation between D,L-Anatabine content and the sensory quality of the fermented leaves []. This suggests that D,L-Anatabine, alongside other compounds like methylpyrazine and β-nicotyrine, contributes to the desirable flavor profile of fermented cigar tobacco.

Q2: How does the presence of D,L-Anatabine relate to specific microbial populations during cigar fermentation?

A2: Interestingly, the study observed a negative correlation between D,L-Anatabine and the presence of certain bacterial genera, including Luteimonas, Mitochondria, Paracoccus, Stemphylium, and Stenotrophomonas []. This suggests that these specific microbial populations might be involved in the degradation pathway of D,L-Anatabine during fermentation. Further research is needed to understand the metabolic pathways involved and the implications for overall cigar quality.

Q3: Besides its natural occurrence, are there any synthetic routes available to produce D,L-Anatabine?

A3: Yes, a simple synthetic route for D,L-Anatabine has been reported []. This method utilizes readily available starting materials, lithium aluminum hydride and pyridine, to afford D,L-Anatabine (referred to as (±)-1,2,3,6-Tetrahydro-2,3′-bipyridine in the study). This synthetic approach can be valuable for obtaining sufficient quantities of D,L-Anatabine for further research and analysis, particularly in studying its properties and potential applications beyond its role in tobacco.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。